molecular formula C13H15ClN2O2 B175859 tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 144657-68-1

tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B175859
M. Wt: 266.72 g/mol
InChI Key: QNZOXNXWZZILHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is not available in the current data .

Scientific Research Applications

Enantioselective Synthesis of Substituted Pyrrolidines

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrates the utility of tert-butyl-based intermediates in producing chiral pyrrolidines with high yield and enantiomeric excess. This process highlights the efficient synthesis of complex molecules from simple precursors, showcasing the compound's role in facilitating enantioselective reactions (Chung et al., 2005).

Synthesis of Piperidine Derivatives

The compound is involved in the intramolecular nucleophilic opening of the oxirane ring, leading to the formation of piperidine derivatives. This showcases its versatility in synthesizing cyclic compounds with potential biological applications (Moskalenko & Boev, 2014).

Formation of Pyrrole Derivatives

Flash vacuum pyrolysis of tert-butyl-based precursors can yield unstable pyrrole derivatives, which are significant in various chemical transformations and potential drug synthesis. This application underscores the compound's role in generating reactive intermediates for further chemical modifications (Hill et al., 2009).

Synthesis of Fluorinated Pyrrolopyridines

Research into synthesizing novel ADAs and IMPDH inhibitors involves the reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles, leading to efficient methods for producing fluorinated pyrrolo[2,3-b]pyridines. This indicates the compound's significance in synthesizing fluorinated derivatives for pharmaceutical applications (Iaroshenko et al., 2009).

properties

IUPAC Name

tert-butyl 3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZOXNXWZZILHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614280
Record name tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS RN

144657-68-1
Record name 1,1-Dimethylethyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144657-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(tert-butyloxycarbonyl)-3-(hydroxymethyl)-7-azaindole (Int-17, 8.4 g, 34 mmol), triphenylphosphine (9.9 g, 37 mmol), dry CCl4 (50 mL) in dry DMF (35 mL) were stirred at room temperature for 48 h. Solvents were removed and the residue was purified by flash column chromatography to give chloride Int-14 (3.45 g, 38%).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (270 mg, 1.09 mmol) in 2.5 mL DMF was added triphenylphospine (285 mg, 1.09 mmol) and carbon tetrachloride (167 mg, 1.09 mmol). The reaction was allowed to stir 16 h at ambient temperature. The solution was concentrated and purified by silica gel chromatography (0-50% ethylacetate/hexanes) to give tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (8.6%). 1H NMR (400 MHz, CDCl3): δ 8.56-8.55 (d, J=4.9 Hz, 1H), 8.02-8.00 (d, J=8.1 Hz, 1H), 7.69 (s, 1H), 7.26-7.24 (m, 1H), 5.30 (s, 2H), 1.54 (s, 9H).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 3-dimethylaminomethyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (511, 2.60 g, 9.44 mmol) in toluene (50.00 mL) was added isopropyl chloroformate (11.3 mL, 1.0M in toluene) under an atmosphere of nitrogen. The reaction was stirred at room temperature for 3 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a white solid (512, 2.0 g, 79.4%).
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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